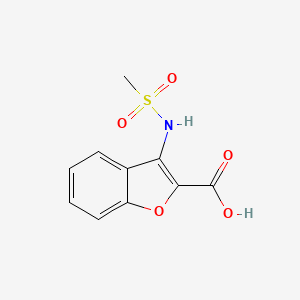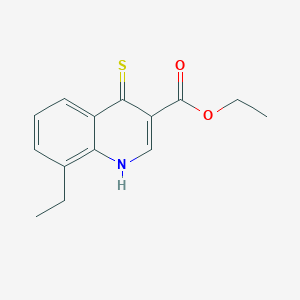![molecular formula C12H18N2O4 B11812701 tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dioxohexahydro-pyrrolo[3,4-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multiple steps. One common method includes the condensation of a suitable pyridine derivative with a dioxohexahydro-pyrrolo compound under controlled conditions. The reaction is often catalyzed by acids or bases, and the tert-butyl ester group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and sedative properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and battery components.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity to produce therapeutic effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have been studied for their analgesic and sedative activities.
Uniqueness
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is unique due to its specific tert-butyl ester group and the dioxohexahydro-pyrrolo core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H18N2O4 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
tert-butyl 1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16) |
InChI-Schlüssel |
ZTUGCYDYDGOCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)





![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)





